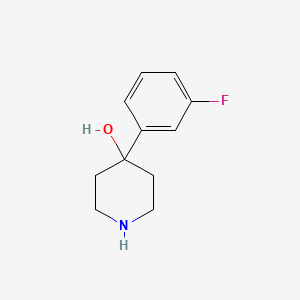

4-(3-Fluorophenyl)piperidin-4-ol

Beschreibung

BenchChem offers high-quality 4-(3-Fluorophenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Fluorophenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-fluorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSVMZMGUSRBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=CC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509286 | |

| Record name | 4-(3-Fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80119-54-6 | |

| Record name | 4-(3-Fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Fluorophenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3-Fluorophenyl)piperidin-4-ol, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon established synthetic protocols and analytical data, this document serves as a vital resource for researchers engaged in the design and development of novel therapeutics.

Core Chemical Properties and Identification

4-(3-Fluorophenyl)piperidin-4-ol is a derivative of piperidine, a ubiquitous scaffold in pharmaceutical agents. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety for drug design.

| Property | Value | Source |

| Chemical Name | 4-(3-Fluorophenyl)piperidin-4-ol | N/A |

| CAS Number | 80119-54-6 | [1] |

| Molecular Formula | C₁₁H₁₄FNO | [1] |

| Molecular Weight | 195.23 g/mol | [1] |

| Canonical SMILES | C1CNCCC1(C2=CC(=CC=C2)F)O | N/A |

| InChI Key | XFSVMZMGUSRBJJ-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The synthesis of 4-(3-Fluorophenyl)piperidin-4-ol is most effectively achieved through a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds. This process involves the reaction of a Grignard reagent, in this case, 3-fluorophenylmagnesium bromide, with a protected 4-piperidone derivative. The subsequent removal of the protecting group yields the final product.

Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process:

Sources

Introduction: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 4-(3-Fluorophenyl)piperidin-4-ol (CAS: 80119-54-6)

4-(3-Fluorophenyl)piperidin-4-ol, identified by CAS number 80119-54-6, is a heterocyclic building block of significant interest in the field of drug discovery.[1][2] As a substituted piperidine, it belongs to a class of compounds renowned for their prevalence in centrally active pharmaceuticals. The strategic placement of a hydroxyl group and a fluorinated phenyl ring at the 4-position of the piperidine core creates a versatile scaffold. This guide provides a comprehensive technical overview of its synthesis, properties, analytical characterization, and critical applications, offering field-proven insights for its effective utilization in research and development.

Section 1: Physicochemical and Structural Characteristics

The unique three-dimensional structure and physicochemical properties of 4-(3-Fluorophenyl)piperidin-4-ol are fundamental to its function as a synthetic intermediate. The piperidine ring typically adopts a low-energy chair conformation. In this conformation, the bulky 3-fluorophenyl group preferentially occupies the equatorial position to minimize steric hindrance, while the hydroxyl group may be found in the axial position, a feature observed in analogous structures like 4-(4-chlorophenyl)piperidin-4-ol.[3]

The introduction of a fluorine atom on the phenyl ring is a deliberate strategic choice in medicinal chemistry. It can enhance metabolic stability by blocking potential sites of oxidation and modulate the electronic properties of the aryl ring, which can be critical for fine-tuning binding affinity to biological targets.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 80119-54-6 | [1][2][4] |

| Molecular Formula | C₁₁H₁₄FNO | [5][6] |

| Molecular Weight | 195.23 g/mol | [5][6][7] |

| Appearance | Solid; White to creamy-white crystalline powder | [8] |

| IUPAC Name | 4-(3-fluorophenyl)piperidin-4-ol | [4] |

| Storage Conditions | Room Temperature, Inert Atmosphere, Sealed in Dry | [5][8] |

Section 2: Synthesis and Purification—A Practical Workflow

The synthesis of 4-arylpiperidin-4-ol scaffolds is most commonly achieved via the Grignard reaction, a robust and well-established method for forming carbon-carbon bonds. This approach involves the nucleophilic addition of an organomagnesium reagent to a ketone. For 4-(3-Fluorophenyl)piperidin-4-ol, the key precursors are a protected 4-piperidone and a 3-fluorophenyl Grignard reagent.

Causality in Experimental Design:

-

N-Protection: The secondary amine of the piperidine ring is nucleophilic and slightly acidic, making it incompatible with the highly basic Grignard reagent. Therefore, the nitrogen must be protected with a group like tert-butyloxycarbonyl (Boc) prior to the reaction. This prevents side reactions and ensures the Grignard reagent adds exclusively to the carbonyl carbon.

-

Anhydrous Conditions: Grignard reagents react rapidly with protic solvents, including water. The entire apparatus must be rigorously dried, and anhydrous solvents (e.g., THF, diethyl ether) must be used to prevent quenching the reagent and ensure a high reaction yield.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 4-(3-FLUORO-PHENYL)-PIPERIDIN-4-OL | 80119-54-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(3-Fluorophenyl)-4-piperidinol hydrochloride 95% | CAS: 80119-54-6 | AChemBlock [achemblock.com]

- 5. Room 102 | BVV EN [bvv.cz]

- 6. scbt.com [scbt.com]

- 7. 4-(3-Fluorophenyl)piperidin-3-ol | C11H14FNO | CID 22127770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]

An In-Depth Technical Guide to 4-(3-Fluorophenyl)piperidin-4-ol: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-(3-Fluorophenyl)piperidin-4-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, this guide will explore the rationale behind its design, its potential as a crucial building block for central nervous system (CNS) agents, and the broader implications of fluorine incorporation in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering expert insights into the strategic application of this valuable chemical entity.

Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for pharmacophoric groups.[1] When combined with the unique attributes of fluorine, the resulting fluorinated piperidine derivatives become powerful tools in the medicinal chemist's arsenal. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

4-(3-Fluorophenyl)piperidin-4-ol, in particular, represents a compelling structural motif. The tertiary alcohol provides a key hydrogen bonding feature, while the 3-fluorophenyl group modulates the electronic properties and metabolic fate of the molecule. The position of the fluorine atom on the phenyl ring is a critical design element, influencing the molecule's overall conformation and its potential interactions with target proteins. This guide will elucidate the synthesis and potential applications of this specific isomer, providing a framework for its utilization in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any compound is a thorough characterization of its physical and chemical properties.

Molecular Structure

The molecular structure of 4-(3-Fluorophenyl)piperidin-4-ol is presented below. The piperidine ring typically adopts a chair conformation, which is crucial for its interaction with biological targets.

digraph "4-(3-Fluorophenyl)piperidin-4-ol" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];

node [shape=plaintext];

// Atom coordinates (in inches)

C1 [pos="0,0!", label="C"];

C2 [pos="1.2,0.5!", label="C"];

N3 [pos="2.4,0!", label="N"];

C4 [pos="2.4,-1.2!", label="C"];

C5 [pos="1.2,-1.7!", label="C"];

C6 [pos="0,-1.2!", label="C"];

O7 [pos="-1.2,-1.7!", label="O"];

H8 [pos="-1.7,-1.4!", label="H"];

C9 [pos="-1.2,0.5!", label="C"];

C10 [pos="-1.2,1.7!", label="C"];

C11 [pos="-2.4,2.2!", label="C"];

F12 [pos="-3.6,1.7!", label="F"];

C13 [pos="-2.4,3.4!", label="C"];

C14 [pos="-1.2,3.9!", label="C"];

C15 [pos="0,3.4!", label="C"];

C16 [pos="0,2.2!", label="C"];

// Bonds

C1 -- C2;

C2 -- N3;

N3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C6 -- O7;

O7 -- H8;

C1 -- C9;

C9 -- C10;

C10 -- C11;

C11 -- F12;

C11 -- C13;

C13 -- C14;

C14 -- C15;

C15 -- C16;

C16 -- C9;

C10 -- C16 [style=dashed];

C13 -- C15 [style=dashed];

}

Figure 2: Synthetic scheme for 4-(3-Fluorophenyl)piperidin-4-ol.

Experimental Protocol

Materials:

-

3-Bromofluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

N-Boc-4-piperidone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

-

Ethyl acetate

-

Hexanes

Instrumentation:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Chromatography equipment (for purification)

Step-by-Step Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere, place magnesium turnings in a dry three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve 3-bromofluorobenzene in anhydrous THF and add a small portion to the magnesium suspension to initiate the reaction (indicated by a gentle reflux).

-

Once initiated, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Grignard Addition to N-Boc-4-piperidone:

-

In a separate flask under an inert atmosphere, dissolve N-Boc-4-piperidone in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add the freshly prepared 3-fluorophenylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification of the Protected Intermediate:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-(3-fluorophenyl)piperidin-4-ol.

-

Deprotection to Yield the Final Product:

-

Dissolve the purified N-Boc-4-(3-fluorophenyl)piperidin-4-ol in a suitable solvent such as dichloromethane or methanol.

-

Add an excess of a strong acid, such as hydrochloric acid (in dioxane or methanol) or trifluoroacetic acid.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent to yield the free base, 4-(3-Fluorophenyl)piperidin-4-ol.

Causality Behind Experimental Choices

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture; therefore, an inert atmosphere is crucial to prevent their decomposition.

-

Anhydrous Solvents: The presence of water will quench the Grignard reagent, hence the use of anhydrous THF is essential for the success of the reaction.

-

Low-Temperature Addition: The addition of the Grignard reagent to the piperidone is performed at low temperatures to minimize side reactions, such as enolization of the ketone.

-

Boc Protecting Group: The Boc group is chosen for its stability in the basic Grignard reaction conditions and its ease of removal under mild acidic conditions, which prevents degradation of the final product.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aromatic Region (δ 6.8-7.4 ppm): A complex multiplet pattern corresponding to the four protons on the 3-fluorophenyl ring.

-

Piperidine Protons (δ 1.5-3.5 ppm): A series of multiplets corresponding to the protons on the piperidine ring. The protons adjacent to the nitrogen and the hydroxyl-bearing carbon will appear at a lower field.

-

Hydroxyl Proton (variable): A broad singlet that can appear over a wide chemical shift range, depending on the solvent and concentration.

-

NH Proton (variable): If the piperidine nitrogen is protonated (e.g., as a salt), a broad singlet will be observed.

¹³C NMR:

-

Aromatic Carbons (δ 110-165 ppm): Signals corresponding to the six carbons of the fluorophenyl ring. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Carbon Bearing the Hydroxyl Group (δ ~70 ppm): The signal for the C4 carbon of the piperidine ring.

-

Piperidine Carbons (δ ~30-50 ppm): Signals for the other carbons of the piperidine ring.

IR Spectroscopy:

-

O-H Stretch (broad, ~3300 cm⁻¹): Characteristic of the hydroxyl group.

-

N-H Stretch (if free base, ~3300 cm⁻¹): A weaker band for the secondary amine.

-

C-H Stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹):

-

C-F Stretch (~1100-1200 cm⁻¹): A strong absorption indicating the presence of the fluorine atom.

-

Aromatic C=C Bending (~1450-1600 cm⁻¹):

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): Expected at m/z = 195.1059 (for C₁₁H₁₄FNO). High-resolution mass spectrometry would be used to confirm the elemental composition.

-

Fragmentation Pattern: Characteristic fragments would arise from the loss of water, and cleavage of the piperidine ring and the fluorophenyl group.

Applications in Drug Development and Medicinal Chemistry

While specific pharmacological data for 4-(3-Fluorophenyl)piperidin-4-ol is not extensively published, its structural features strongly suggest its utility as a key intermediate in the synthesis of CNS-active agents. The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore in a number of approved drugs and clinical candidates.

Rationale for Use in CNS Drug Discovery

-

Blood-Brain Barrier Permeability: The lipophilicity imparted by the fluorophenyl group can enhance the ability of molecules to cross the blood-brain barrier, a critical requirement for CNS drugs.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. Placing a fluorine atom on the aromatic ring can block potential sites of metabolism, thereby increasing the half-life of a drug.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the piperidine nitrogen, which can influence the drug's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.

-

Target Interactions: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

Potential Therapeutic Targets

Derivatives of 4-(3-Fluorophenyl)piperidin-4-ol could be investigated for their activity against a range of CNS targets, including:

-

Dopamine and Serotonin Receptors: The 4-arylpiperidine scaffold is a common feature in ligands for these receptors, which are implicated in a variety of psychiatric and neurological disorders.

-

Opioid Receptors: Modifications of the piperidine nitrogen can lead to potent opioid receptor agonists or antagonists.

-

Ion Channels: The compound could serve as a starting point for the development of modulators of various ion channels in the CNS.

Safety and Handling

As no specific safety data sheet (SDS) for 4-(3-Fluorophenyl)piperidin-4-ol is publicly available, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The following precautions are based on the safety profiles of structurally related compounds, such as other fluorinated piperidines.[3][4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-(3-Fluorophenyl)piperidin-4-ol is a strategically designed molecule with significant potential as a building block in medicinal chemistry. Its combination of a piperidine scaffold, a tertiary alcohol, and a strategically placed fluorine atom makes it an attractive starting point for the development of novel CNS-active compounds. This guide has provided a comprehensive overview of its structure, a detailed synthetic protocol with expert rationale, and an insightful discussion of its potential applications. As the demand for new and improved treatments for neurological and psychiatric disorders continues to grow, the importance of versatile and intelligently designed chemical entities like 4-(3-Fluorophenyl)piperidin-4-ol will undoubtedly increase.

References

- Santa Cruz Biotechnology, Inc. 4-(3-Fluorophenyl)piperidin-4-ol. [URL: https://www.scbt.com/p/4-3-fluorophenyl-piperidin-4-ol-80119-54-6]

- ChemicalBook. 4-(4-FLUORO-PHENYL)-PIPERIDINE Safety Data Sheet. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB1333069_EN.htm]

- BenchChem. Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. [URL: https://www.benchchem.com/technical-support-center/synthesis-of-4-aryl-4-hydroxypiperidines-via-grignard-reaction]

- PubChem. 4-(4-Fluorophenyl)piperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2759136]

- Thermo Fisher Scientific. Safety Data Sheet - 1-(4-Fluorophenyl)piperazine dihydrochloride. [URL: https://www.thermofisher.

- ResearchGate. Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. [URL: https://www.researchgate.net/publication/338274095_Synthesis_of_Fluorinated_Heterocyclic_Compounds_for_Pharmacological_Screening]

- Sigma-Aldrich. Safety Data Sheet - Piperidine. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/104094]

- RSC Publishing. Green synthesis and pharmacological screening of polyhydroquinoline derivatives bearing a fluorinated 5-aryloxypyrazole nucleus. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra03031a]

- PubMed Central. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072489/]

- Fluorochem. Safety Data Sheet - tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. [URL: https://www.fluorochem.co.uk/sds/F424659]

- PubChem. Piperidin-4-ol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/79341]

- MDPI. Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. [URL: https://www.mdpi.com/1420-3049/23/6/1455]

- PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [URL: https://pubmed.ncbi.nlm.nih.gov/27629993/]

- BenchChem. Side-product formation in the synthesis of 4-aryl-4-hydroxypiperidines. [URL: https://www.benchchem.com/technical-support-center/side-product-formation-in-the-synthesis-of-4-aryl-4-hydroxypiperidines]

- BenchChem. Technical Support Center: Scaling Up the Synthesis of 4-(4-Fluorophenyl)piperidin-4-ol. [URL: https://www.benchchem.com/technical-support-center/scaling-up-the-synthesis-of-4-4-fluorophenyl-piperidin-4-ol]

- PubMed. Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. [URL: https://pubmed.ncbi.nlm.nih.gov/3419028/]

- ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [URL: https://www.researchgate.net/publication/232778335_Synthesis_of_4-Arylpiperidines_from_1-Benzyl-4-piperidone_Application_of_the_Shapiro_Reaction_and_Alkenylsilane_Cross-Coupling]

- DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [URL: https://apps.dtic.

- PubMed. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. [URL: https://pubmed.ncbi.nlm.nih.gov/30666885/]

- NIPER, SAS Nagar, India. Grignard Reaction in Continuous Flow Process. [URL: https://www.niper.ac.in/crips/volume16/issue5/CRIPS_16(5)_20-25.pdf]

- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/7%3A_The_Grignard_Reaction_(Experiment)]

- PubMed. Piperidin-4-one: the potential pharmacophore. [URL: https://pubmed.ncbi.nlm.nih.gov/23992224/]

- Google Patents. Preparation of grignard reagents using a fluidized bed. [URL: https://patents.google.

- Organic Syntheses. o-ANISALDEHYDE. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0062]

- MDPI. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. [URL: https://www.mdpi.com/1420-3049/23/11/2936]

- NIST WebBook. 4-Piperidinol, 1-(phenylmethyl)-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4727724&Type=IR-SPEC&Index=1]

- SpectraBase. N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine. [URL: https://spectrabase.com/spectrum/FbZoVFSWGKF]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4-(3-Fluorophenyl)piperidin-4-ol: Synthesis, Properties, and Applications in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of FDA-approved drugs and natural alkaloids. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for optimizing drug-receptor interactions. The strategic incorporation of fluorine atoms into these scaffolds has become a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide focuses on 4-(3-Fluorophenyl)piperidin-4-ol, a key building block that combines the robust piperidine core with the modulating effects of a meta-positioned fluorine atom on an appended phenyl ring, making it a valuable intermediate in the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders.

Chemical Identity and Properties of 4-(3-Fluorophenyl)piperidin-4-ol

The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its chemical identity and physical properties.

IUPAC Name: 4-(3-Fluorophenyl)piperidin-4-ol

Synonyms:

-

4-(3-Fluorophenyl)-4-hydroxypiperidine

-

4-(3-fluoro-phenyl)-piperidin-4-ol

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄FNO | |

| Molecular Weight | 195.23 g/mol | |

| CAS Number | 80119-54-6 | |

| Appearance | Solid | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Synthesis of 4-(3-Fluorophenyl)piperidin-4-ol: A Step-by-Step Protocol

The most efficient and widely adopted synthetic route to 4-(3-Fluorophenyl)piperidin-4-ol involves a two-step process: a Grignard reaction with a protected 4-piperidone derivative, followed by deprotection. This method is favored for its high yield and the commercial availability of the starting materials.[1]

Experimental Workflow

Caption: Synthetic workflow for 4-(3-Fluorophenyl)piperidin-4-ol.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

The initial step involves the protection of the piperidine nitrogen to prevent it from reacting with the Grignard reagent in the subsequent step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in basic conditions and ease of removal under acidic conditions.[1]

-

To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

This step constitutes the key carbon-carbon bond formation via a Grignard reaction.

-

Prepare the Grignard reagent, 3-fluorophenylmagnesium bromide, in situ by reacting 1-bromo-3-fluorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate flask, dissolve N-Boc-4-piperidone in an anhydrous ether solvent and cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent dropwise to the cooled solution of N-Boc-4-piperidone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 4-(3-Fluorophenyl)piperidin-4-ol (N-Boc Deprotection)

The final step is the removal of the Boc protecting group to yield the desired product.

-

Dissolve the N-Boc protected intermediate from the previous step in a suitable solvent such as dioxane or dichloromethane.

-

Add an excess of a strong acid, such as hydrochloric acid (e.g., a 4 M solution in dioxane).

-

Stir the reaction at room temperature for a few hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the resulting residue with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the free amine product with an organic solvent.

-

Dry the organic layer and concentrate to afford 4-(3-Fluorophenyl)piperidin-4-ol. Further purification can be achieved by recrystallization if necessary.

Applications in CNS Drug Discovery

The 4-phenylpiperidin-4-ol scaffold is a key pharmacophore in a number of centrally acting agents, particularly those targeting dopamine and serotonin receptors. These receptors are implicated in the pathophysiology of numerous psychiatric and neurological disorders, including schizophrenia, depression, and Parkinson's disease.

Role as a Scaffold for Dopamine D2 and Serotonin 5-HT2A Receptor Antagonists

Antagonism of dopamine D2 and serotonin 5-HT2A receptors is a well-established mechanism of action for many atypical antipsychotic drugs. The 4-(3-Fluorophenyl)piperidin-4-ol scaffold provides a valuable platform for the development of such antagonists. The piperidine ring can be further functionalized at the nitrogen atom to introduce moieties that enhance binding affinity and selectivity for these receptors. The 3-fluorophenyl group can engage in specific interactions within the receptor binding pocket, and the hydroxyl group can act as a hydrogen bond donor or acceptor, further anchoring the molecule to the target.

Caption: Simplified signaling pathway for a D2/5-HT2A antagonist.

The development of ligands with balanced D2 and 5-HT2A receptor affinities is a key strategy in modern antipsychotic drug design, aiming to achieve therapeutic efficacy while minimizing extrapyramidal side effects associated with strong D2 receptor blockade. The 4-(3-Fluorophenyl)piperidin-4-ol scaffold offers the structural versatility to explore these structure-activity relationships (SAR) and develop drug candidates with optimized pharmacological profiles.

Conclusion

4-(3-Fluorophenyl)piperidin-4-ol is a strategically important building block in medicinal chemistry, offering a robust and tunable platform for the synthesis of novel therapeutic agents. Its efficient synthesis, coupled with the advantageous properties conferred by the fluorinated phenylpiperidine scaffold, makes it a valuable intermediate for drug discovery programs targeting the central nervous system. A thorough understanding of its synthesis, properties, and potential applications, as outlined in this guide, is essential for researchers and scientists working at the forefront of pharmaceutical development.

References

Sources

The Strategic Introduction of Fluorine: A Technical Guide to the Discovery and History of Fluorinated Piperidine Derivatives

Introduction: The Piperidine Scaffold and the Fluorine Advantage

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in pharmaceuticals and natural products speaks to its utility as a versatile scaffold that can be readily functionalized to interact with biological targets.[1] However, the ever-present demand for drug candidates with improved pharmacological profiles has driven chemists to explore novel ways to fine-tune the properties of this fundamental structure. One of the most impactful strategies to emerge in the last half-century is the introduction of fluorine atoms into the piperidine ring.

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in drug design.[2] Its small size allows it to often act as a bioisostere of hydrogen, while its strong electron-withdrawing nature can profoundly alter the physicochemical properties of a molecule.[2] This guide provides an in-depth technical exploration of the discovery and history of fluorinated piperidine derivatives, from their challenging early syntheses to the sophisticated methods employed today. We will delve into the causal relationships behind experimental choices, the impact of fluorination on key molecular properties, and the practical application of these compounds in drug development.

The Dawn of Fluorinated Piperidines: Early Synthetic Endeavors

The initial forays into the synthesis of fluorinated piperidines were fraught with challenges. The high reactivity of early fluorinating agents and the inertness of the C-H bonds of the piperidine ring made direct fluorination a formidable task. One of the earliest N-F reagents to be explored was perfluoro-N-fluoropiperidine, first reported in 1964.[3] This compound, prepared by the electrochemical fluorination of pyridine or 2-fluoropyridine, was capable of transferring a fluorine atom to a nucleophilic carbon.[3] However, its high volatility and low yields in its own synthesis limited its widespread adoption.[3]

Early methods for introducing fluorine into the piperidine ring often relied on multi-step sequences, starting from precursors that already contained a fluorine atom or a functional group that could be converted to a C-F bond. These early approaches were often low-yielding and lacked stereocontrol, hindering the systematic investigation of the effects of fluorination.

The Biochemical Rationale: Why Fluorinate Piperidines?

The drive to overcome the synthetic hurdles of producing fluorinated piperidines was fueled by the profound and beneficial effects of fluorine on drug-like molecules. The strategic incorporation of fluorine can modulate a range of properties critical for pharmacological activity and a favorable pharmacokinetic profile.

Modulation of Basicity (pKa)

The nitrogen atom of the piperidine ring is basic, and its pKa can significantly influence a drug's solubility, membrane permeability, and interaction with its biological target. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen, a phenomenon that has been strategically employed in drug design.[4] For instance, in the development of kinesin spindle protein (KSP) inhibitors, it was found that modulating the pKa of a piperidine moiety into the 6.5-8.0 range improved efficacy. This was achieved by introducing a fluorine atom, with the axial conformer exhibiting a more favorable pKa than the equatorial one, leading to the identification of the clinical candidate MK-0731.[5]

Conformational Control

The introduction of fluorine can have a profound impact on the conformational preferences of the piperidine ring. The axial orientation of a fluorine atom on the piperidine ring is often favored due to stabilizing gauche effects and charge-dipole interactions between the C-F bond and the protonated nitrogen.[6] This conformational locking can be exploited to pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity for its target.

Metabolic Stability

The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[2] By replacing a hydrogen atom at a metabolically labile position with fluorine, the metabolic stability of a drug can be enhanced, leading to a longer half-life and improved bioavailability.

Lipophilicity and Membrane Permeability

Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, more extensive fluorination can decrease it. This allows for the fine-tuning of a drug's lipophilicity to optimize its passage through cell membranes and its distribution throughout the body.

The following table summarizes the impact of fluorination on the key physicochemical properties of piperidine:

| Property | Piperidine | 3-Fluoropiperidine | 4-Fluoropiperidine |

| pKa | ~11.1[7] | ~9.0 | ~9.5 |

| LogP | ~0.84[7] | ~0.6 | ~0.7 |

Note: The pKa and LogP values for fluorinated piperidines are approximate and can vary depending on the specific isomer and the experimental or computational method used.

The Evolution of Synthetic Methodologies

The growing appreciation for the benefits of fluorination spurred the development of more efficient and selective methods for the synthesis of fluorinated piperidines.

Nucleophilic Fluorination

A common strategy involves the displacement of a leaving group, such as a tosylate or a halide, with a nucleophilic fluoride source. Deoxyfluorination of hydroxypiperidines using reagents like diethylaminosulfur trifluoride (DAST) has also been a widely used method. While effective, these methods often require harsh conditions and can be complicated by side reactions.

Electrophilic Fluorination

The development of electrophilic fluorinating agents, such as N-fluorodibenzenesulfonimide (NFSI) and Selectfluor®, provided a new avenue for the synthesis of fluorinated piperidines. These reagents can deliver a "fluorine cation" equivalent to electron-rich substrates like enolates or enamines derived from piperidones.

Modern Breakthroughs: Hydrogenation of Fluoropyridines

A significant advancement in the synthesis of fluorinated piperidines has been the development of methods for the hydrogenation of readily available fluoropyridine precursors. Early attempts at this transformation were often plagued by catalyst poisoning and hydrodefluorination.[8]

In recent years, a highly effective one-pot dearomatization-hydrogenation process has been developed.[4][9] This method utilizes a rhodium catalyst in the presence of a borane reagent to first dearomatize the fluoropyridine ring, followed by hydrogenation of the resulting diene intermediates.[8] This approach has proven to be highly diastereoselective, yielding all-cis-(multi)fluorinated piperidines.[4]

Another robust method involves the palladium-catalyzed hydrogenation of fluoropyridines. This approach often employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and can be carried out under milder conditions than many earlier methods. The mechanism is believed to involve the adsorption of the fluoropyridine onto the palladium surface, followed by the stepwise addition of hydrogen atoms.

Experimental Protocols

To provide a practical context for the synthesis of fluorinated piperidines, a detailed experimental protocol for the dearomatization-hydrogenation of a fluoropyridine derivative is provided below. This protocol is adapted from the work of Glorius and coworkers.[4]

General Procedure for the Dearomatization-Hydrogenation of Fluoropyridine Derivatives

-

Preparation of the Reaction Vessel: An oven-dried reaction vial equipped with a magnetic stir bar is allowed to cool to room temperature under vacuum.

-

Addition of Solids: Activated 4 Å molecular sieves (crushed, 50 mg) and the rhodium catalyst (e.g., [Rh(COD)Cl]₂ with a suitable ligand) are added to the vial under an atmosphere of argon. If the fluoropyridine substrate is a solid, it is also added at this stage (1.0 equivalent).

-

Addition of Liquids: Dry tetrahydrofuran (THF, 1 M) is added, followed by the liquid fluoropyridine substrate (1.0 equivalent) if applicable.

-

Addition of Borane Reagent: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, HBpin; 2.0–4.0 equivalents) is added to the reaction mixture.

-

Hydrogenation: The reaction vial is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 bar).

-

Reaction: The reaction mixture is stirred at the appropriate temperature (e.g., room temperature to 80 °C) for the required time (typically 12-24 hours).

-

Work-up: After the reaction is complete, the autoclave is carefully depressurized. The reaction mixture is quenched, and the volatile fluorinated piperidine product is often trapped by the addition of trifluoroacetic anhydride.

-

Purification: The product is purified by standard techniques such as column chromatography.

Conclusion and Future Perspectives

The journey of fluorinated piperidine derivatives from synthetically challenging curiosities to indispensable tools in modern drug discovery is a testament to the ingenuity of organic chemists. The development of robust and selective synthetic methods has unlocked the potential of these unique building blocks, allowing for the systematic exploration of their impact on pharmacological properties. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, we can expect to see the emergence of even more sophisticated applications of fluorinated piperidines in the design of next-generation therapeutics. The continued development of novel fluorination methods, particularly those amenable to late-stage functionalization, will undoubtedly further accelerate the discovery of new and improved medicines.

References

-

Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]

-

Shimizu, M., & Hiyama, T. (2005). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 126(2), 143-163. [Link]

-

Thuring, J. W., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(10), 2337-2344. [Link]

-

Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]

-

The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. (2019). The Hebrew University of Jerusalem. [Link]

-

A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. (2019). Research Communities. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

-

The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. (2019). Request PDF. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

The conformational preferences of 3‐fluoropiperidine (1) and... (n.d.). ResearchGate. [Link]

-

Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines. (2025). Request PDF. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146. [Link]

-

On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. (n.d.). SCIDAR. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2025). ResearchGate. [Link]

-

Comparsion of LogP, LogD, and pK a Obtained by Current Method vs Literature Values. (n.d.). ResearchGate. [Link]

-

Yang, E., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. [Link]

-

Emsley, J. (1968). Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Transactions of the Faraday Society. [Link]

-

The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. (n.d.). ResearchGate. [Link]

-

Chemists develop new synthesis method for producing fluorinated piperidines. (2019). ScienceDaily. [Link]

-

Alcohol to Fluoro / Carbonyl to Difluoro using DAST. (n.d.). Organic Synthesis. [Link]

-

Ashenhurst, J. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry. [Link]

-

Piperidine. (n.d.). PubChem. [Link]

-

Hull, K. L., et al. (2006). Palladium-catalyzed fluorination of carbon-hydrogen bonds. Journal of the American Chemical Society, 128(22), 7134–7135. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

-

Liu, G., & Zhang, X. (2012). Homogeneous palladium-catalyzed asymmetric hydrogenation. Chemical Society Reviews, 41(6), 2289-2301. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]

-

Diversity-Oriented Synthesis Catalyzed by DAST – Preparation of New Antitumor Ecdysteroid Derivatives. (2022). Preprints.org. [Link]

-

Müll, M., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science, 14(16), 4238-4246. [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2021). MDPI. [Link]

-

Hydrogenation with Palladium/Carbon and Hydrogen gas. (2021). YouTube. [Link]

-

Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. (n.d.). DOI. [Link]

-

Palladium-catalyzed fluorination of carbon-hydrogen bonds. (2006). Illinois Experts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. communities.springernature.com [communities.springernature.com]

- 9. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of the 4-(3-Fluorophenyl)piperidin-4-ol Scaffold in Drug Discovery

Executive Summary

The piperidine moiety is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile framework for interacting with a multitude of biological targets.[1] Within this class, the 4-aryl-piperidin-4-ol substructure represents a particularly "privileged" scaffold, found in numerous approved drugs and clinical candidates. This guide focuses on a specific, yet underexplored, member of this family: 4-(3-Fluorophenyl)piperidin-4-ol . While this compound is currently supplied for research purposes only and lacks extensive characterization in therapeutic contexts, its structural features suggest significant potential.[2] This document serves as a technical whitepaper for researchers and drug development professionals, aiming to elucidate the therapeutic promise of 4-(3-Fluorophenyl)piperidin-4-ol. By analyzing the established pharmacology of structurally related analogs, we will delineate a strategic roadmap for its investigation, covering potential applications in central nervous system (CNS) disorders, oncology, and infectious diseases. We will further provide detailed experimental workflows to guide its preclinical evaluation, from initial screening to lead optimization.

The 4-Aryl-Piperidin-4-ol Core: A Foundation for Bioactivity

The strategic importance of the piperidine ring in medicinal chemistry cannot be overstated. Its saturated, six-membered structure provides a three-dimensional geometry that is ideal for establishing precise, high-affinity interactions with protein binding pockets. The introduction of an aryl group and a hydroxyl group at the C4 position creates the 4-aryl-piperidin-4-ol core, a structure with a rich history of therapeutic success.

The tertiary alcohol provides a key hydrogen bond donor/acceptor site, while the aryl ring can engage in various interactions (π-stacking, hydrophobic, van der Waals) and serves as a vector for introducing further chemical diversity. The piperidine nitrogen, a basic center, is crucial for aqueous solubility and can be functionalized to modulate pharmacokinetics and target engagement. Chlorinated analogs, such as 4-(4-chlorophenyl)piperidin-4-ol, are well-documented as critical intermediates in the synthesis of major drugs, including the antipsychotic Haloperidol and the anti-diarrheal agent Loperamide.[3][4]

4-(3-Fluorophenyl)piperidin-4-ol introduces a fluorine atom on the phenyl ring. The incorporation of fluorine is a classic medicinal chemistry strategy used to enhance metabolic stability, improve binding affinity, and modulate pKa, making this compound a compelling candidate for novel drug discovery programs.

Physicochemical Profile

A foundational understanding of a compound's properties is critical for designing experiments and formulating hypotheses.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄FNO | Santa Cruz Biotechnology[2] |

| Molecular Weight | 195.23 g/mol | Santa Cruz Biotechnology[2] |

| Appearance | Solid (Typical for class) | Inferred |

| Primary Use | Research Biochemical | Santa Cruz Biotechnology[2] |

Potential Therapeutic Applications: An Analog-Based Inference

While direct pharmacological data for 4-(3-Fluorophenyl)piperidin-4-ol is scarce, a robust predictive framework can be built by examining the bioactivities of its close structural relatives. This analog-based approach provides a strong rationale for prioritizing specific therapeutic areas for investigation.

Central Nervous System (CNS) Disorders

The 4-aryl-piperidine scaffold is a cornerstone of neuropharmacology. Many compounds built on this core modulate key neurotransmitter systems.

Hypothesized Mechanism: Serotonin 5-HT₂A Receptor Antagonism

A compelling analog is ACP-103 (Pimavanserin) , a potent inverse agonist of the 5-hydroxytryptamine (5-HT)₂A receptor.[5] Although more complex, its core features a substituted piperidine. ACP-103 demonstrated a high binding affinity (pKi of 9.3) for the 5-HT₂A receptor and has shown antipsychotic-like efficacy in preclinical models.[5] This suggests that 4-(3-Fluorophenyl)piperidin-4-ol could serve as a starting point for developing novel agents for psychosis, particularly schizophrenia or Parkinson's disease psychosis. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. An antagonist or inverse agonist would block this cascade.

Caption: Hypothesized blockade of the 5-HT₂A receptor signaling cascade.

Oncology

The piperidine scaffold is increasingly recognized for its utility in oncology, from direct cytotoxic effects to overcoming drug resistance.

Hypothesized Mechanism: Reversal of Multidrug Resistance (MDR)

Research on a related compound, 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine , has shown it can inhibit P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance in cancer cells.[6] By blocking P-gp, this compound enhances the accumulation and efficacy of co-administered chemotherapy drugs in resistant tumors.[6] Given the structural similarities, it is plausible that 4-(3-Fluorophenyl)piperidin-4-ol could exhibit similar P-gp inhibitory activity, positioning it as a potential chemosensitizing agent.

Anti-Infective Agents

Screening of compound libraries has revealed novel anti-infective properties for piperidinol-containing molecules.

Hypothesized Application: Anti-Tuberculosis Activity

A focused study on piperidinol analogs identified compounds with promising activity against Mycobacterium tuberculosis.[7] Although the lead compounds in that study had more complex substitutions, the core 4-aryl-piperidin-4-ol scaffold was essential for the observed bioactivity. This precedent strongly supports the screening of 4-(3-Fluorophenyl)piperidin-4-ol and its derivatives for activity against tuberculosis and potentially other bacterial pathogens.

A Proposed Research & Development Workflow

For drug development professionals, a structured, hypothesis-driven workflow is essential. The following outlines a logical progression for evaluating the therapeutic potential of 4-(3-Fluorophenyl)piperidin-4-ol.

Phase 1: Foundational Screening and Synthesis

The initial phase focuses on validating the inferred hypotheses and establishing a synthetic route for generating analogs.

-

Objective: To identify primary CNS targets of 4-(3-Fluorophenyl)piperidin-4-ol.

-

Methodology: Employ a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Compound Preparation: Prepare a 10 mM stock solution of 4-(3-Fluorophenyl)piperidin-4-ol in 100% DMSO.

-

Assay Concentration: Screen the compound at a final concentration of 10 µM against a panel of at least 40 common CNS receptors, including serotonergic, dopaminergic, adrenergic, and muscarinic subtypes.

-

Data Analysis: Calculate the percent inhibition of radioligand binding for each target. A threshold of >50% inhibition is typically considered a "hit" and warrants further investigation.

-

Causality & Validation: This unbiased screen provides a broad overview of the compound's pharmacology. Positive hits must be validated through concentration-response curves to determine binding affinity (Ki) and functional assays (agonist/antagonist/inverse agonist mode) to confirm the mechanism of action.

Caption: A workflow for synthesis and initial SAR exploration.

Phase 2: In Vitro Efficacy and Lead Optimization

Once promising hits are identified, the focus shifts to confirming their cellular activity and optimizing their properties.

-

Objective: To quantify the ability of 4-(3-Fluorophenyl)piperidin-4-ol to inhibit P-gp-mediated efflux.

-

Cell Line: Use a well-characterized P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental counterpart (e.g., OVCAR-8).

-

Substrate: Employ a fluorescent P-gp substrate, such as Calcein-AM. Calcein-AM is non-fluorescent but is cleaved by intracellular esterases into fluorescent calcein. P-gp actively pumps Calcein-AM out of the cell, preventing fluorescence.

-

Methodology: a. Seed both cell lines in 96-well plates. b. Pre-incubate the cells for 30 minutes with varying concentrations of 4-(3-Fluorophenyl)piperidin-4-ol (e.g., 0.1 to 100 µM). Include a known P-gp inhibitor (e.g., Verapamil) as a positive control. c. Add Calcein-AM to all wells at a final concentration of 1 µM. d. Incubate for an additional 30-60 minutes. e. Measure intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~530 nm).

-

Data Analysis: Increased fluorescence in the P-gp overexpressing line in the presence of the test compound indicates inhibition of efflux. Calculate an IC₅₀ value from the concentration-response curve.

-

Causality & Validation: A potent, dose-dependent increase in fluorescence specifically in the P-gp overexpressing line, but not the parental line, provides strong, self-validating evidence of P-gp inhibition.

Conclusion and Future Outlook

4-(3-Fluorophenyl)piperidin-4-ol stands as a molecule of high potential, situated at the intersection of established pharmaceutical scaffolds and modern medicinal chemistry strategies. While it is not a therapeutic agent in its current form, the robust evidence from its structural analogs provides a compelling, data-driven rationale for its investigation. The analysis presented in this guide strongly suggests that its most promising applications may lie in the development of novel therapeutics for CNS disorders (particularly as a modulator of serotonergic systems), as a chemosensitizing agent in oncology to combat multidrug resistance, and as a scaffold for new anti-infective agents . The proposed R&D workflow offers a clear, actionable path for academic and industry researchers to unlock the latent therapeutic value of this intriguing compound.

References

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. Retrieved from [Link]

-

Wan, B., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 19(23), 6702–6706. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Retrieved from [Link]

-

Gomathy, S. S., & Shanthi, G. (2014). Piperidin-4-one: the potential pharmacophore. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 456-470. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

-

Lashgari, N., & Zarranz-Ganuza, J. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4966. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. innospk.com [innospk.com]

- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine [smolecule.com]

- 7. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Putative Mechanisms of Action of 4-(3-Fluorophenyl)piperidin-4-ol: A Research Framework

An In-Depth Technical Guide

Abstract: 4-(3-Fluorophenyl)piperidin-4-ol is a synthetic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry due to its prevalence in centrally active agents. While its specific pharmacological profile is not extensively documented in public literature, its structural similarity to known psychoactive molecules allows for the formulation of several compelling hypotheses regarding its mechanism of action. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate these theories. We will explore potential interactions with the N-methyl-D-aspartate (NMDA) receptor, the dopamine transporter (DAT), and sigma (σ) receptors. For each proposed mechanism, we will detail the underlying scientific rationale, provide step-by-step experimental protocols for validation, and present visual workflows to guide the research process. This document is intended to serve as a practical and authoritative resource for elucidating the neuropharmacological properties of this and structurally related compounds.

Part 1: Foundational Analysis and Structural Rationale

4-(3-Fluorophenyl)piperidin-4-ol belongs to the arylpiperidinol class of compounds. The core structure, 4-aryl-4-hydroxypiperidine, is a well-established pharmacophore found in molecules with diverse central nervous system (CNS) activities. The presence of a fluorine atom on the phenyl ring at the meta-position is a common strategy in medicinal chemistry to modulate metabolic stability and receptor affinity by altering electronic properties.

The key structural motifs that inform our mechanistic hypotheses are:

-

The Phenylpiperidine Scaffold: This core is famously associated with opioid analgesics (e.g., meperidine) and NMDA receptor antagonists (e.g., phencyclidine, PCP).

-

The Tertiary Alcohol (-OH): This group can act as a hydrogen bond donor or acceptor, influencing receptor binding and pharmacokinetic properties.

-

The 3-Fluoro Substitution: This modification can impact the molecule's lipophilicity and its ability to engage in specific electronic interactions within a receptor binding pocket.

Given these features, we will explore three primary, plausible mechanistic theories.

Part 2: Theory 1 - NMDA Receptor Antagonism

Mechanistic Hypothesis

Many arylpiperidine derivatives are known to be non-competitive antagonists of the NMDA receptor, binding within the ion channel pore at a site sometimes referred to as the "PCP binding site". This action blocks the influx of Ca²⁺ ions, leading to a disruption of glutamatergic neurotransmission. The resulting effects can range from dissociative anesthesia to psychotomimetic symptoms, depending on the potency and kinetics of the antagonist. The structural resemblance of 4-(3-Fluorophenyl)piperidin-4-ol to known NMDA antagonists like PCP and ketamine makes this a primary and compelling hypothesis.

Experimental Validation Workflow

A multi-tiered approach is necessary to confirm and characterize NMDA receptor activity. This involves moving from initial binding affinity studies to functional assays that measure the physiological consequence of that binding.

Workflow Diagram: NMDA Receptor Antagonism Investigation

Caption: A tiered experimental workflow to investigate NMDA receptor antagonism.

Detailed Experimental Protocols

Protocol 2.3.1: [³H]MK-801 Radioligand Binding Assay

-

Tissue Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 48,000 x g for 10 minutes, resuspend the pellet, and repeat twice. The final pellet is resuspended in buffer to a protein concentration of 1 mg/mL.

-

Assay: In a 96-well plate, combine 50 µL of tissue homogenate, 25 µL of [³H]MK-801 (final concentration ~1-2 nM), and 25 µL of varying concentrations of 4-(3-Fluorophenyl)piperidin-4-ol (from 1 nM to 100 µM).

-

Incubation: Incubate at 25°C for 2 hours to reach equilibrium.

-

Termination: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., 10 µM MK-801). Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Part 3: Theory 2 - Dopamine Transporter (DAT) Inhibition

Mechanistic Hypothesis

The piperidine moiety is also a key feature of several potent dopamine reuptake inhibitors, such as methylphenidate. By blocking the dopamine transporter (DAT), these compounds increase the extracellular concentration of dopamine in the synapse, particularly in reward-related brain regions like the nucleus accumbens. This mechanism is associated with stimulant and reinforcing effects. The 3-fluorophenyl group could potentially enhance binding to the DAT.

Experimental Validation Workflow

Workflow Diagram: DAT Inhibition Investigation

Caption: A two-tiered workflow for assessing dopamine transporter inhibition.

Detailed Experimental Protocols

Protocol 3.3.1: [³H]Dopamine Uptake Assay

-

Preparation: Use either synaptosomes prepared from rat striatum or a cell line stably expressing the human dopamine transporter (hDAT).

-

Pre-incubation: Pre-incubate the cells/synaptosomes for 10-15 minutes at 37°C with varying concentrations of 4-(3-Fluorophenyl)piperidin-4-ol.

-

Initiation: Add [³H]Dopamine (final concentration ~10-20 nM) to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer. Non-specific uptake is determined by running a parallel experiment at 4°C or in the presence of a known potent DAT inhibitor (e.g., cocaine or GBR-12909).

-

Quantification & Analysis: Quantify the radioactivity trapped in the filters using a scintillation counter. Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the specific dopamine uptake.

Part 4: Theory 3 - Sigma (σ) Receptor Modulation

Mechanistic Hypothesis

Sigma (σ) receptors are unique intracellular proteins that are not classical G-protein coupled receptors or ion channels. They are involved in modulating various signaling pathways and have been implicated in psychosis, motor control, and addiction. Many arylpiperidine-containing compounds, including the antipsychotic haloperidol and the cough suppressant dextromethorphan, exhibit high affinity for σ receptors (both σ₁ and σ₂ subtypes). It is plausible that 4-(3-Fluorophenyl)piperidin-4-ol also interacts with these receptors, which could significantly modulate its overall pharmacological profile, potentially in combination with effects at other targets.

Experimental Validation

The primary method for validation is a competitive binding assay against known high-affinity sigma receptor radioligands.

Table 1: Experimental Design for Sigma Receptor Binding

| Parameter | Sigma-1 (σ₁) Receptor | Sigma-2 (σ₂) Receptor |

| Radioligand | -Pentazocine | [³H]DTG (in the presence of 500 nM (+)-pentazocine to mask σ₁ sites) |

| Tissue Source | Guinea pig brain membranes | Rat liver membranes |

| Non-specific Ligand | Haloperidol (10 µM) | Haloperidol (10 µM) |

| Output Metric | Affinity (Ki) for σ₁ | Affinity (Ki) for σ₂ |

Part 5: Synthesis and Interpretation

The true mechanism of action of 4-(3-Fluorophenyl)piperidin-4-ol may not be exclusive to one of these pathways. It could be a "dirty drug" with affinity for multiple targets. Therefore, after conducting the initial screening assays described above, a comprehensive interpretation is crucial.

Possible Scenarios:

-

Potent and Selective NMDA Antagonist: If the compound shows high affinity and functional antagonism at the NMDA receptor with significantly lower affinity (>100-fold) for DAT and σ receptors, its primary mechanism is likely as a dissociative agent.

-

Potent and Selective DAT Inhibitor: If high affinity and functional blockade are observed only for the dopamine transporter, its profile would be that of a classical psychostimulant.

-

Mixed Profile (e.g., NMDA/σ or DAT/σ): If the compound displays high affinity for multiple targets (e.g., Ki < 100 nM for both NMDA and σ₁ receptors), it possesses a more complex mechanism. Such a profile could result in unique behavioral effects not predicted by a single mechanism alone. For example, σ₁ receptor agonism can modulate NMDA receptor function, potentially altering the qualitative effects of NMDA antagonism.

Further investigation would then require more complex in vivo models, such as drug discrimination studies, to compare its behavioral effects to those of reference compounds (e.g., PCP, cocaine, and (+)-pentazocine).

References

-

Title: The NMDA receptor complex: a promising target for novel antiepileptic drugs. Source: Epilepsy & Behavior URL: [Link]

-

Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology URL: [Link]

-

Title: Sigma Receptors: A Review of Their Role in the Brain. Source: Pharmaceuticals (Basel) URL: [Link]

-

Title: Sigma-1 receptor modulation of NMDA receptor activity. Source: Journal of Psychopharmacology URL: [Link]

The Strategic Role of 4-(3-Fluorophenyl)piperidin-4-ol in Modern Medicinal Chemistry: A Technical Guide

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is a paramount objective. Among the myriad of scaffolds utilized by medicinal chemists, the 4-aryl-4-hydroxypiperidine framework has emerged as a privileged structure, serving as a cornerstone for the development of therapeutics targeting a wide array of biological entities. This technical guide delves into the specifics of a particularly intriguing member of this class: 4-(3-Fluorophenyl)piperidin-4-ol . The strategic placement of a fluorine atom on the phenyl ring at the meta position introduces subtle yet profound electronic and conformational effects, offering a powerful tool for modulating potency, selectivity, metabolic stability, and pharmacokinetic properties. This document provides an in-depth exploration of its synthesis, physicochemical characteristics, and its expanding role as a key building block in the design of next-generation therapeutics, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and the Influence of Fluorine

The introduction of a fluorine atom at the 3-position of the phenyl ring in 4-phenylpiperidin-4-ol significantly impacts its electronic and lipophilic character. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect through induction. This can influence the acidity of the tertiary alcohol and the basicity of the piperidine nitrogen, which in turn affects receptor interactions and pharmacokinetic properties such as oral absorption and hERG channel affinity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄FNO | Santa Cruz Biotechnology[1] |

| Molecular Weight | 195.23 g/mol | Santa Cruz Biotechnology[1] |

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the C-F bond can engage in favorable orthogonal multipolar interactions with biological targets, potentially increasing binding affinity.

Synthesis and Manufacturing: A Robust and Scalable Approach

The most prevalent and industrially scalable method for the synthesis of 4-(3-Fluorophenyl)piperidin-4-ol is the Grignard reaction. This classic organometallic transformation allows for the efficient formation of the crucial carbon-carbon bond between the fluorophenyl and piperidine moieties.

Synthetic Workflow Overview

The synthesis is typically a two-step process involving the protection of the piperidine nitrogen, followed by the Grignard addition, and concluding with deprotection.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of 4-aryl-4-hydroxypiperidines, which can be specifically adapted for 4-(3-Fluorophenyl)piperidin-4-ol.[2][3]

Step 1: N-Protection of 4-Piperidone

The initial step is to protect the secondary amine of 4-piperidone to prevent it from reacting with the Grignard reagent. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability in basic conditions and ease of removal under acidic conditions.[3]

-

To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the salt.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents).

-

Stir the reaction at room temperature and monitor its completion by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).

Step 2: Grignard Reaction

This is the key bond-forming step. Anhydrous conditions are critical for the success of this reaction.[2]

-

Prepare the Grignard reagent, 3-fluorophenylmagnesium bromide, in situ from 1-bromo-3-fluorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen). Alternatively, a commercially available solution can be used.

-

In a separate flame-dried flask, dissolve N-Boc-4-piperidone in anhydrous THF and cool the solution to 0 °C in an ice bath.

-